molecular formula C8H5ClN2O2 B575683 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride CAS No. 182952-97-2

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride

Cat. No.: B575683
CAS No.: 182952-97-2
M. Wt: 196.59
InChI Key: AZGAMPNDQBITHP-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a carbonyl chloride group attached to the benzimidazole ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride typically involves the reaction of 2-Oxo-2,3-dihydro-1H-benzimidazole with thionyl chloride. The reaction is carried out under reflux conditions, where the benzimidazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored by thin-layer chromatography until completion. The product is isolated by evaporation of the solvent and purification by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl chloride: Used for the initial synthesis of the compound.

    Amines: React with the carbonyl chloride group to form amides.

    Alcohols: React with the carbonyl chloride group to form esters.

    Water or aqueous base: Used for hydrolysis reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic acids: Formed by hydrolysis.

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride has a wide range of applications in scientific research:

    Medicinal chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral, antibacterial, and anticancer agents.

    Biological studies: Used in the development of enzyme inhibitors and receptor modulators.

    Material science: Employed in the synthesis of functional materials with specific properties, such as fluorescence or conductivity.

    Chemical synthesis: Acts as a building block for the construction of more complex molecules in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity allows it to form various derivatives that can interact with biological targets, such as enzymes and receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid: Formed by hydrolysis of the carbonyl chloride compound.

    2-Oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile: Another derivative with a nitrile group instead of a carbonyl chloride.

    2-Oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride: Contains a sulfonyl chloride group instead of a carbonyl chloride.

Uniqueness

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse biological and chemical properties .

Properties

CAS No.

182952-97-2

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-5-carbonyl chloride

InChI

InChI=1S/C8H5ClN2O2/c9-7(12)4-1-2-5-6(3-4)11-8(13)10-5/h1-3H,(H2,10,11,13)

InChI Key

AZGAMPNDQBITHP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)Cl)NC(=O)N2

Synonyms

1H-Benzimidazole-5-carbonyl chloride, 2,3-dihydro-2-oxo- (9CI)

Origin of Product

United States

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